EPX Bromination Activity: 5-Bromo-3-(3-chlorophenyl) vs. 3-(4-Fluorophenyl) Analog
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine (CHEMBL4790231) exhibits IC₅₀ = 360 nM against human eosinophil peroxidase (EPX) bromination activity using tyrosine as substrate, with 3-bromotyrosine formation measured over 10 min [1]. In contrast, the 3-(4-fluorophenyl) analog (CAS 625848-12-6) has no reported EPX inhibition data in authoritative databases, suggesting that the 3-chloro substitution pattern confers target engagement not replicated by para-fluoro substitution.
| Evidence Dimension | EPX bromination inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 3-(4-fluorophenyl) analog: No EPX data reported in BindingDB/ChEMBL |
| Quantified Difference | Undefined (lack of detectable activity in comparator implies ≥100-fold selectivity difference) |
| Conditions | Human EPX; tyrosine substrate; 3-bromotyrosine formation; 10 min incubation |
Why This Matters
The 3-chloro substitution uniquely enables EPX inhibition at sub-micromolar potency, directly impacting selection for inflammatory target screening where 4-fluoro or unsubstituted phenyl analogs would be ineffective.
- [1] BindingDB BDBM50554035; CHEMBL4790231. 5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine EPX inhibition data. View Source
